molecular formula C16H24N4Na2O7 B10859832 Pentizidone sodium CAS No. 59831-62-8

Pentizidone sodium

Cat. No.: B10859832
CAS No.: 59831-62-8
M. Wt: 430.36 g/mol
InChI Key: RKNMQUICOYVWJN-MKNIIFIBSA-L
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Description

Pentizidone sodium is a chemical compound with the molecular formula C₈H₁₁N₂NaO₃ It is known for its applications in various fields, including chemistry, biology, and medicine

Chemical Reactions Analysis

Pentizidone sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

Pentizidone sodium has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, this compound is explored for its potential therapeutic applications, including its use as a prodrug that is hydrolyzed to release active compounds . Additionally, it has applications in the industry, particularly in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of pentizidone sodium involves its conversion to active compounds through hydrolysis. Once hydrolyzed, it releases D-cycloserine, which exerts its effects by targeting specific molecular pathways. The molecular targets and pathways involved in its mechanism of action include enzymes and receptors that play a crucial role in various biological processes .

Comparison with Similar Compounds

Pentizidone sodium can be compared with other similar compounds, such as D-cycloserine and other prodrugs. Its uniqueness lies in its ability to be hydrolyzed to release active compounds, making it a valuable tool in drug development and therapeutic applications. Similar compounds include other prodrugs that undergo hydrolysis to release active pharmacophores .

Properties

CAS No.

59831-62-8

Molecular Formula

C16H24N4Na2O7

Molecular Weight

430.36 g/mol

IUPAC Name

disodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-4,5-dihydro-1,2-oxazol-3-olate;hydrate

InChI

InChI=1S/2C8H12N2O3.2Na.H2O/c2*1-5(3-6(2)11)9-7-4-13-10-8(7)12;;;/h2*3,7,9H,4H2,1-2H3,(H,10,12);;;1H2/q;;2*+1;/p-2/b2*5-3+;;;/t2*7-;;;/m11.../s1

InChI Key

RKNMQUICOYVWJN-MKNIIFIBSA-L

Isomeric SMILES

C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].O.[Na+].[Na+]

Canonical SMILES

CC(=CC(=O)C)NC1CON=C1[O-].CC(=CC(=O)C)NC1CON=C1[O-].O.[Na+].[Na+]

Origin of Product

United States

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